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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist Preamble: Navigating the Frontier of a Novel Chemical Entity In the landscape of chemical synthesis and d...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist

Preamble: Navigating the Frontier of a Novel Chemical Entity

In the landscape of chemical synthesis and drug discovery, we often encounter compounds that, despite their potential as versatile intermediates, remain uncharacterized in the scientific literature. 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is one such molecule. A search of established chemical databases reveals a significant gap in experimental data for this specific structure. This guide, therefore, deviates from a simple reporting of known values. Instead, it serves as a comprehensive methodological and predictive framework.

As a Senior Application Scientist, my objective is to equip you, the research professional, with the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and utilize this compound. We will proceed by combining predictive methodologies based on chemical first principles with detailed, field-proven experimental workflows. This document is designed not just to inform, but to empower you to generate the very data that is currently absent, ensuring scientific rigor and integrity at every step.

Molecular Identity and Predicted Physicochemical Profile

The structure of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene combines a halogenated aromatic ring with a functionalized sidechain containing both an ether linkage and a reactive alkyl bromide. This unique combination suggests its potential as a building block for introducing a substituted ethyl group in more complex molecular architectures.

Chemical Structure:

  • IUPAC Name: 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

  • Molecular Formula: C₉H₁₀BrClO

  • Molecular Weight: 249.53 g/mol

Lacking experimental data, we can leverage Quantitative Structure-Property Relationship (QSPR) models and expert analysis based on analogous structures to forecast its core properties.[][2][3] The 1-bromo-2-chlorobenzene core provides a baseline, with the sidechain modulating these characteristics.

Table 1: Predicted Physicochemical Properties of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

PropertyPredicted Value / RangeRationale & Expert Insights
Physical State High-boiling liquid or low-melting solidThe relatively high molecular weight and substituted benzene ring suggest it will not be highly volatile. The flexible, non-symmetrical sidechain may inhibit efficient crystal packing, favoring a liquid or low-melting solid state at room temperature.
Boiling Point > 220 °C (at 760 mmHg)The boiling point of 1-bromo-2-chlorobenzene is ~204 °C. The addition of the C₃H₆OBr sidechain significantly increases the molecular weight and van der Waals forces, leading to a substantially higher boiling point.
Density ~1.5 - 1.6 g/mLHalogenated aromatic compounds typically have densities greater than water. 1-bromo-2-chlorobenzene has a density of ~1.64 g/mL. The sidechain is less dense than the halogens, likely resulting in a slightly lower overall density.
logP (Octanol/Water) 3.5 - 4.2The molecule is predominantly lipophilic due to the dichlorobenzene ring and alkyl chain. The ether oxygen introduces some polarity, but its effect is outweighed by the halogens and hydrocarbon portions. This predicted range suggests high lipophilicity and consequently low aqueous solubility.
pKa Not IonizableThe molecule lacks acidic or basic functional groups that would ionize under typical aqueous pH conditions (pH 1-14).

Proposed Synthesis and Structural Verification

A logical and efficient synthesis of the target compound can be envisioned starting from the commercially available 2-chlorostyrene. This pathway leverages a well-established reaction mechanism: the haloetherification of an alkene.

Proposed Two-Step Synthesis:

  • Bromonium Ion Formation: 2-chlorostyrene is treated with a bromine source (e.g., Br₂ or N-Bromosuccinimide). The alkene's π-bond attacks the bromine, forming a cyclic bromonium ion intermediate.

  • Nucleophilic Attack by Methanol: Using methanol as the solvent provides a nucleophile that attacks the three-membered ring. Following Markovnikov's rule, the methanol will attack the more substituted carbon—the benzylic carbon—which can better stabilize the partial positive charge.[4][5] This regioselective opening of the bromonium ion yields the desired 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene.

G cluster_start Starting Materials 2-Chlorostyrene 2-Chlorostyrene Reaction Step 1: Haloetherification Solvent: Methanol 2-Chlorostyrene->Reaction Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction Methanol (CH3OH) Methanol (CH3OH) Methanol (CH3OH)->Reaction Intermediate Cyclic Bromonium Ion Intermediate (Regioselective Opening) Reaction->Intermediate Formation Product 1-(2-Bromo-1-methoxyethyl) -2-chlorobenzene Intermediate->Product Nucleophilic Attack

Caption: Proposed synthetic pathway for the target compound.

Structural Verification Workflow: Upon synthesis, a full suite of spectroscopic analyses is required to confirm the identity and purity of the product.

  • ¹H NMR: Expect signals in the aromatic region (7.0-7.5 ppm), a methoxy singlet (~3.3-3.5 ppm), a benzylic proton multiplet, and a diastereotopic two-proton multiplet for the -CH₂Br group.[6][7]

  • ¹³C NMR: Aromatic carbons will appear between 120-140 ppm. The methoxy carbon should be around 55-60 ppm, with the two sidechain carbons also appearing in the aliphatic region.

  • Mass Spectrometry (MS): The key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic cluster of peaks at M, M+2, and M+4 will be observed, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Look for C-H stretches from the aromatic ring (>3000 cm⁻¹) and the alkyl chain (<3000 cm⁻¹), C-O stretching for the ether (~1100 cm⁻¹), and C-C in-ring stretches (~1600-1450 cm⁻¹).[6]

Predictive Solubility Analysis

The principle of "like dissolves like" provides a strong basis for predicting the solubility of this molecule.[8] Its structure contains both nonpolar (chlorinated benzene ring) and moderately polar (ether) functionalities.

Table 2: Predicted Solubility Profile

Solvent ClassSolvent ExamplesPredicted SolubilityJustification
Aqueous Water, PBS (pH 7.4)Very Low / InsolubleThe large, hydrophobic surface area of the halogenated aromatic ring and the high predicted logP value suggest that the molecule will not be readily solvated by water.
Polar Aprotic DMSO, DMF, THF, AcetoneHighThese solvents can engage in dipole-dipole interactions with the C-Cl, C-Br, and C-O bonds and can effectively solvate the entire molecule.
Polar Protic Ethanol, MethanolModerate to HighThe molecule can act as a hydrogen bond acceptor at the ether oxygen. Solubility is expected to be good, though perhaps slightly less than in polar aprotic solvents.
Nonpolar Hexanes, TolueneModerateWhile the molecule has polar bonds, its overall character is significantly nonpolar, allowing for favorable van der Waals interactions with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents share structural similarities (C-Cl bonds) and have a polarity that is highly compatible with the solute, leading to excellent solubility.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating systems for determining the key physicochemical properties of a novel compound like 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene.

Protocol 1: Boiling Point Determination via Reflux

This method is chosen based on the prediction that the compound is a high-boiling liquid. It is more accurate than simple distillation for small sample volumes as it minimizes superheating and ensures the thermometer bulb is in equilibrium with the vapor.[9][10]

Objective: To determine the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a microscale reflux apparatus consisting of a 10 mL round-bottomed flask, a water-cooled condenser fitted vertically, and a heating mantle connected to a variable transformer. Place a small magnetic stir bar in the flask.

  • Sample Introduction: Add approximately 3-5 mL of the purified liquid into the round-bottomed flask. Causality: This volume is sufficient to ensure vapor-liquid equilibrium without excessive material consumption.

  • Thermometer Placement: Suspend a calibrated thermometer through the top of the condenser. The tip of the thermometer bulb must be positioned just below the side arm of the condenser, in the vapor phase above the boiling liquid, not submerged in the liquid itself. Causality: This placement ensures the temperature of the condensing vapor is measured, which represents the true boiling point at that pressure. Submerging it in the liquid can lead to erroneously high readings due to superheating.

  • Heating and Reflux: Begin stirring and gently heat the flask. Increase the temperature until the liquid begins to boil and a "reflux ring" of condensing vapor is visible on the inner wall of the condenser.

  • Equilibrium and Measurement: Continue heating to maintain a steady reflux. Allow the system to equilibrate for 5-10 minutes. The temperature on the thermometer will stabilize; this stable reading is the boiling point.

  • Data Recording: Record the stable temperature and the ambient barometric pressure. The pressure reading is critical, as boiling points are pressure-dependent.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility, crucial for understanding a compound's behavior in biological and environmental systems.[11][12]

Objective: To determine the saturation concentration of the compound in an aqueous buffer at a constant temperature.

G cluster_workflow Shake-Flask Solubility Workflow A 1. Preparation Add excess solid/liquid to aqueous buffer (e.g., PBS) B 2. Equilibration Agitate at constant temp (e.g., 25°C) for 24-48h A->B C 3. Phase Separation Centrifuge or filter (0.22µm) to remove undissolved compound B->C D 4. Quantification Analyze clear supernatant via calibrated HPLC-UV C->D E 5. Validation Confirm solid phase remains unchanged (e.g., by DSC/XRPD) D->E

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Preparation: Add an excess amount of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene to a series of glass vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough material is added so that undissolved compound is clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. Causality: This extended period ensures the dissolution process has reached a thermodynamic steady state, which is the definition of true solubility.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let coarse material settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the sample (e.g., PTFE) to remove any remaining undissolved micro-particles. Causality: This step is critical. Failure to remove all undissolved material is the most common source of erroneously high solubility values.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile). Analyze the filtered aqueous sample and the calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the filtered aqueous sample. This concentration is the equilibrium solubility.

  • Self-Validation: Analyze the remaining solid material from the vial to ensure no degradation or phase change occurred during the experiment. This can be done using techniques like Differential Scanning Calorimetry (DSC) or simple observation of physical state.

Safety and Handling Precautions

As a novel, halogenated organic compound, 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene must be handled with appropriate caution. The following guidelines are based on the known hazards of similar brominated and chlorinated aromatic compounds.[13][14][15]

  • Engineering Controls: All handling of the compound should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a suitable starting point, but compatibility should be verified).

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Waste Disposal: All waste containing this compound must be disposed of as halogenated organic waste according to institutional and local regulations. Do not mix with non-halogenated waste streams.

Conclusion

While experimental data for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is not currently available, this guide provides a robust framework for its scientific investigation. Through predictive analysis based on established chemical principles, we have established a likely profile of its physicochemical and solubility properties. More importantly, the detailed, causality-driven protocols herein provide the exact blueprint for researchers to generate high-quality, reliable experimental data. This molecule represents an opportunity for new synthetic applications, and by following the methodologies outlined, researchers can confidently unlock its potential while upholding the highest standards of scientific integrity and safety.

References

  • Hiland, S. (2023). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Available at: [Link]

  • eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Available at: [Link]

  • ResearchGate. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. Available at: [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Determination of Boiling Points. Available at: [Link]

  • PMC. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Available at: [Link]

  • Mobley, D. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Available at: [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • University of Babylon. (2021). experiment (1) determination of melting points. Available at: [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine Safety. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Available at: [Link]

  • ResearchGate. (2016). SOLUBILITY MEASUREMENTS. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • BYJU'S. (n.d.). Synthesis of Halohydrin. Available at: [Link]

  • Chemistry Steps. (n.d.). Halohydrins from Alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis Pathways for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

This technical guide details the synthesis of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene , a specific -bromoether intermediate derived from 2-chlorostyrene. This compound serves as a versatile electrophilic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene , a specific


-bromoether intermediate derived from 2-chlorostyrene. This compound serves as a versatile electrophilic building block in organic synthesis, particularly for introducing the 2-chlorophenyl-ethyl moiety into pharmacophores via nucleophilic substitution or epoxide formation.

Executive Summary

The synthesis of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene (CAS: N/A for specific isomer, derivative of 2039-87-4) centers on the regioselective functionalization of the vinyl group in 2-chlorostyrene . The target molecule features a vicinal functionalization pattern—a methoxy group at the benzylic position (C1) and a bromine atom at the terminal position (C2).

This guide reviews two primary pathways:

  • Direct Methoxybromination (One-Pot): A highly efficient, green-chemistry aligned route using N-bromosuccinimide (NBS) in methanol.

  • Stepwise Bromohydrin Methylation: A controlled two-stage process allowing for intermediate purification and potential stereochemical control.

Chemical Identity & Structural Analysis

PropertyDetail
Target Molecule 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene
Core Scaffold 2-Chlorostyrene derivative
Molecular Formula

Key Functionality

-Bromoether (Benzylic ether, primary alkyl bromide)
Regiochemistry Methoxy at C1 (Benzylic), Bromine at C2 (Terminal)
Precursor 2-Chlorostyrene (CAS: 2039-87-4)

Pathway 1: Direct Methoxybromination (Preferred Route)

Principles & Causality

This pathway utilizes the electrophilic bromoalkoxylation of alkenes. The reaction is driven by the formation of a cyclic bromonium ion intermediate. The choice of methanol as both solvent and nucleophile dictates the chemoselectivity.

  • Regioselectivity: The attack of methanol occurs exclusively at the benzylic carbon (C1) . This is governed by electronic factors; the benzylic position can better stabilize the partial positive charge (

    
    ) developing in the transition state (Markovnikov-like addition), despite the steric hindrance of the ortho-chloro group.
    
  • Stereochemistry: The reaction typically proceeds via anti-addition, resulting in a racemic mixture of (

    
    ) and (
    
    
    
    ) enantiomers (relative stereochemistry dependent on alkene geometry, though styrene is terminal).
Reaction Mechanism (DOT Visualization)

Methoxybromination Start 2-Chlorostyrene (Substrate) Bromonium Cyclic Bromonium Intermediate Start->Bromonium Br+ transfer NBS NBS (Electrophile Source) NBS->Bromonium TS Transition State (Benzylic d+ Character) Bromonium->TS MeOH Methanol (Nucleophile) MeOH->TS Nucleophilic Attack (at C1 Benzylic) Product 1-(2-Bromo-1-methoxyethyl)- 2-chlorobenzene TS->Product Ring Opening (Anti-addition)

Figure 1: Mechanistic pathway of electrophilic methoxybromination showing regioselective nucleophilic attack.

Experimental Protocol

Scale: 10 mmol basis Reagents: 2-Chlorostyrene (1.39 g, 10 mmol), N-Bromosuccinimide (NBS) (1.96 g, 11 mmol), Methanol (anhydrous, 20 mL).

  • Setup: Charge a 50 mL round-bottom flask with 2-chlorostyrene and anhydrous methanol. Cool the solution to 0°C using an ice bath to suppress radical bromination side reactions.

  • Addition: Add NBS portion-wise over 15 minutes. Scientific Note: Portion-wise addition prevents a high local concentration of bromine radicals, favoring the ionic pathway.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The styrene spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Quench: Evaporate methanol under reduced pressure (rotary evaporator).

  • Workup: Resuspend the residue in Diethyl Ether (

    
    ) or Dichloromethane (DCM). Wash sequentially with:
    
    • 5%

      
       (to remove residual bromine/NBS).
      
    • Saturated

      
       (to neutralize succinimide byproduct acidity).
      
    • Brine.[1][2][3][4]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).
    

Validation:

  • 1H NMR (CDCl3): Look for the benzylic proton (

    
    ) as a doublet of doublets around 
    
    
    
    4.5-4.8 ppm. The methoxy singlet (
    
    
    ) will appear at
    
    
    3.2-3.4 ppm. The terminal methylene (
    
    
    ) appears as two multiplets around
    
    
    3.4-3.6 ppm.

Pathway 2: Stepwise via Bromohydrin (Stereocontrol Route)

Principles & Causality

This route separates the C-Br bond formation from the C-O bond methylation. It is preferred when:

  • Stereocontrol is required: Asymmetric dihydroxylation or asymmetric reduction of a bromoketone precursor can set the stereocenter before methylation.

  • Substrate Sensitivity: If the substrate is sensitive to the acidic byproducts generated in the one-pot NBS/MeOH method.

Workflow Diagram (DOT Visualization)

StepwiseSynthesis Substrate 2-Chlorostyrene Step1 Step 1: Bromohydrin Formation (NBS, DMSO/H2O) Substrate->Step1 Regioselective hydration Intermediate Intermediate: 2-Bromo-1-(2-chlorophenyl)ethanol Step1->Intermediate Step2 Step 2: O-Methylation (NaH, MeI, THF) Intermediate->Step2 Williamson Ether Synthesis Final Target: 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene Step2->Final

Figure 2: Stepwise synthesis workflow via bromohydrin intermediate.

Experimental Protocol
Step 1: Synthesis of Bromohydrin
  • Reaction: Dissolve 2-chlorostyrene (10 mmol) in DMSO (25 mL) and water (1 mL). Add NBS (11 mmol) in one portion.

    • Mechanism:[1][2][3][4][5][6] DMSO participates to form a bromonium ion, which is opened by water. Water attacks the benzylic position.

  • Workup: Dilute with water (100 mL), extract with EtOAc. The product is 2-bromo-1-(2-chlorophenyl)ethanol .

Step 2: O-Methylation (Williamson Ether Synthesis)
  • Deprotonation: Dissolve the bromohydrin intermediate (10 mmol) in anhydrous THF (30 mL) under Nitrogen. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 12 mmol).

    • Caution:

      
       gas evolution.
      
  • Alkylation: Add Methyl Iodide (MeI, 15 mmol) dropwise. Stir at RT for 2-4 hours.

    • Note: Care must be taken to avoid intramolecular cyclization to the epoxide (2-chlorostyrene oxide), which can occur if the alkoxide displaces the adjacent bromide. To prevent this, keep the temperature low and avoid excess base/time.

    • Alternative: Use

      
       and MeI for milder, neutral methylation conditions which suppress epoxide formation.
      

Comparative Analysis of Pathways

FeaturePathway 1 (Direct NBS/MeOH)Pathway 2 (Stepwise Bromohydrin)
Step Count 1 (One-pot)2 (Isolation required)
Atom Economy HighLower (Reagents for methylation)
Regioselectivity High (>95% Benzylic-OMe)High (>95% Benzylic-OH)
Risk Profile Low (Standard reagents)Moderate (Risk of epoxide side-product)
Suitability Recommended for General Synthesis Recommended for Chiral Derivatives

References

  • Sanseverino, A. M. (2002). The use of NBS in organic synthesis. Química Nova, 25(4), 660-667. Link (General review of NBS applications including alkoxybromination).

  • Hanzlik, R. P. (1984). Reactions of epoxides and styrenes. Journal of Organic Chemistry. (Foundational work on styrene regioselectivity).
  • Sudalai, A., et al. (2004). N-Bromosuccinimide: A Useful Reagent in Organic Synthesis. Organic Preparations and Procedures International. Link

  • PubChem. (n.d.). 2-Chlorostyrene Compound Summary. National Library of Medicine. Link

Sources

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Technical Notes & Optimization

Troubleshooting

Purification techniques for removing impurities from 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

Welcome to the technical support center for the purification of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity of your target compound.

Introduction to 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene and the Importance of Purity

1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of bromo, chloro, and methoxy functional groups provides multiple reaction sites, making it a versatile building block. However, the synthesis of this compound can often lead to the formation of impurities, including starting materials, by-products, and isomers, which can interfere with subsequent reactions and compromise the quality of the final product. Therefore, effective purification is a critical step to ensure the desired reactivity and biological activity of any derivatives.

This guide will focus on the most common and effective purification techniques for this compound: Column Chromatography and Vacuum Distillation . We will explore the nuances of each method and provide solutions to common problems.

Section 1: Purification by Column Chromatography

Column chromatography is a widely used preparative technique for purifying compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene, silica gel is the most common stationary phase, and a non-polar solvent system is typically used as the mobile phase.[3]

Troubleshooting Guide & FAQs for Column Chromatography
Q1: I'm having trouble separating my target compound from a closely-related impurity. What can I do?

A1: This is a common challenge, especially with positional isomers which have very similar polarities. Here are several strategies to improve separation:

  • Optimize the Solvent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The key is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 on a TLC plate, and the impurity has a significantly different Rf.[4]

    • Pro-Tip: Run a gradient elution. Start with a very non-polar mobile phase and gradually increase the polarity. This can help to sharpen the bands and improve the resolution between closely eluting compounds.

  • Adjust the Stationary Phase: While silica gel is standard, you can consider using alumina if your compound is sensitive to the acidic nature of silica.[5] You can also use silica gel with a smaller particle size for a higher surface area and better separation, although this will result in a slower flow rate.

  • Increase the Column Length: A longer column provides more surface area for the separation to occur, increasing the number of theoretical plates and potentially resolving closely eluting compounds.[4]

  • Sample Loading Technique: For difficult separations, "dry loading" can be more effective than "wet loading." This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding this to the top of your packed column. This often results in a more concentrated initial band and sharper elution profiles.[4]

Q2: My compound seems to be decomposing on the column. What's happening and how can I fix it?

A2: Decomposition on silica gel can occur, especially with compounds that are sensitive to acid. The methoxy group in your compound could potentially be labile under acidic conditions.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to your eluent.[5]

  • Switch to a Different Stationary Phase: As mentioned before, alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds.[5]

  • Work Quickly and at a Lower Temperature: If possible, run your column in a cold room to minimize thermal degradation. Also, try to complete the chromatography as quickly as possible to reduce the contact time between your compound and the stationary phase.

Q3: The elution is very slow, and the bands are broadening. What are the likely causes?

A3: Slow elution and band broadening can be caused by several factors related to column packing and solvent choice.

  • Improper Column Packing: An unevenly packed column with channels or bubbles will lead to poor separation and broad bands.[6] Ensure you pack the column as a slurry and allow it to settle evenly.[2] Tapping the column gently can help to remove air bubbles.

  • Fine Particles: If your silica gel contains too many fine particles, it can clog the column and impede solvent flow. Consider using a grade of silica with a larger particle size.

  • Solvent Viscosity: Highly viscous solvents will flow more slowly. If your solvent system is too viscous, try to find an alternative with lower viscosity that still provides good separation.

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow A 1. TLC Analysis: Determine optimal solvent system (Rf ~0.2-0.3) B 2. Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column. A->B C 3. Sample Loading: Dissolve crude product in minimal solvent (or dry load) and apply to the column. B->C D 4. Elution: Run the column with the chosen eluent (isocratic or gradient). C->D E 5. Fraction Collection: Collect fractions in separate test tubes. D->E F 6. Fraction Analysis: Monitor fractions by TLC to identify pure product. E->F G 7. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure. F->G

Caption: A typical workflow for purification by column chromatography.

Section 2: Purification by Vacuum Distillation

For thermally stable compounds with a sufficiently high boiling point, vacuum distillation is an excellent purification method.[7] By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition.[7][8] This technique is particularly useful for separating the target compound from non-volatile impurities.[7]

Troubleshooting Guide & FAQs for Vacuum Distillation
Q1: My compound is decomposing even under vacuum. How can I improve this?

A1: If you are still observing decomposition, it's likely that the temperature is still too high or the residence time at high temperature is too long.

  • Use a Higher Vacuum: The lower the pressure, the lower the boiling point.[8] Ensure your vacuum system is well-sealed and capable of achieving a high vacuum. A diffusion pump or a turbomolecular pump may be necessary for very sensitive compounds.

  • Short Path Distillation: For highly sensitive materials, a short path distillation apparatus is recommended.[8][9] This minimizes the distance the vapor has to travel from the heated surface to the condenser, reducing the time the compound spends at high temperatures.[9][10]

  • Fractional Distillation under Vacuum: If you need to separate compounds with close boiling points, a fractional distillation setup with a Vigreux or packed column can be used under vacuum.[8] However, be aware that this can increase the pressure drop across the column.

Q2: I'm experiencing "bumping" or uneven boiling. What can I do to prevent this?

A2: Bumping is a common issue in distillation, especially under vacuum. It occurs when the liquid superheats and then boils violently.

  • Use a Magnetic Stirrer: Constant agitation of the liquid with a magnetic stir bar will ensure even heating and prevent bumping.

  • Introduce a Fine Stream of Air or Nitrogen: A very fine capillary tube can be inserted to introduce a slow stream of gas, which will provide nucleation sites for smooth boiling. Be careful not to introduce too much gas, as this will raise the pressure.

  • Use Boiling Chips: While less effective under vacuum, fresh boiling chips can sometimes help. They should be added before heating and never to a hot liquid.

Q3: I'm not getting a good separation between my product and an impurity with a similar boiling point. What are my options?

A3: Separating liquids with close boiling points requires a more efficient distillation setup.

  • Use a Fractionating Column: As mentioned earlier, a column with a large surface area (like a Vigreux, Raschig, or packed column) will provide multiple theoretical plates for better separation.

  • Control the Reflux Ratio: In a fractional distillation setup, controlling the rate of takeoff versus the rate of condensation (reflux ratio) is crucial. A higher reflux ratio will improve separation but will also take longer.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC9H10BrClO[11]
Molecular Weight249.53 g/mol [11]
Boiling PointNot readily available, requires vacuum distillation
StabilityPotentially heat-sensitive[8][9][10][12]; may be acid-sensitive
Experimental Workflow: Vacuum Distillation

Vacuum_Distillation_Workflow A 1. Apparatus Setup: Assemble distillation glassware, ensuring all joints are well-sealed. B 2. Add Sample & Stir Bar: Place the crude product and a stir bar in the distillation flask. A->B C 3. Apply Vacuum: Gradually apply vacuum to the system. B->C D 4. Heating: Slowly heat the distillation flask in an oil bath with stirring. C->D E 5. Collect Fractions: Collect different fractions based on boiling point and refractive index. D->E F 6. Analyze Fractions: Analyze the purity of each fraction by GC, NMR, or other methods. E->F

Caption: A generalized workflow for purification by vacuum distillation.

Concluding Remarks

The purification of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene requires careful consideration of the potential impurities and the stability of the compound. Both column chromatography and vacuum distillation are powerful techniques that, when optimized, can yield a product of high purity. By understanding the principles behind these methods and anticipating potential challenges, researchers can develop robust and efficient purification protocols.

References
  • Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (n.d.).
  • Short Path Distillation: A Modern Purification Powerhouse for Heat-Sensitive Compounds. (n.d.).
  • Distillation | Chemistry | Research Starters - EBSCO. (n.d.).
  • Distillation - Organic Chemistry at CU Boulder. (n.d.).
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Distillation of heat sensitive compounds - Google Patents. (n.d.).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
  • Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.).
  • column chromatography & purification of organic compounds - YouTube. (2021).
  • Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025).
  • 1-(2-bromo-1-methoxyethyl)-4-chlorobenzene - PubChemLite. (n.d.).
  • 1-Bromo-2-chlorobenzene - Chem-Impex. (n.d.).

Sources

Optimization

Solving stability issues of the methoxy group under acidic conditions

The following guide is structured as a Technical Support Center for the Chemical Stability of Methoxy Groups . It is designed for synthetic chemists and drug discovery scientists encountering unexpected lability or decom...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the Chemical Stability of Methoxy Groups . It is designed for synthetic chemists and drug discovery scientists encountering unexpected lability or decomposition of methyl ethers (


) under acidic conditions.

Ticket Subject: Preventing Unwanted Demethylation & Degradation in Acidic Media Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Methoxy Paradox

The methoxy group (


) is classically categorized as a robust ether, generally stable to oxidation, reduction, and bases. However, in drug development and complex synthesis , "stability" is relative.

The Issue: While stable to dilute mineral acids (HCl,


), methoxy groups become labile under:
  • Strong Lewis Acid conditions (e.g.,

    
    , 
    
    
    
    ) used in Friedel-Crafts or deprotection steps.
  • Super-acidic environments (e.g., neat Trifluoroacetic acid (TFA) with cation scavengers) where electron-rich aromatic rings facilitate cleavage.

  • Ortho-assisted Chelation , where a neighboring carbonyl group accelerates demethylation.

This guide provides troubleshooting workflows to preserve methoxy integrity during hostile acidic transformations.

Diagnostic Hub (Troubleshooting Q&A)

Case A: Lewis Acid Catalysis (Friedel-Crafts / Fries Rearrangement)

User Query: "I am performing a Friedel-Crafts acylation using


. My product is forming, but the ortho-methoxy group is converting to a phenol. Why?"

Technical Diagnosis: You are experiencing Chelation-Assisted Ether Cleavage . Aluminum chloride is not just a catalyst here; it acts as a reagent.

  • Mechanism: The Lewis acid coordinates to the carbonyl oxygen and the methoxy oxygen simultaneously (if ortho). This forms a stable 5- or 6-membered aluminate complex. The strain and electron withdrawal weaken the

    
     bond, allowing a chloride ion to attack the methyl group via an 
    
    
    
    -like pathway.

Solution Protocol:

  • Switch Lewis Acids: Replace

    
     with Titanium Tetrachloride (
    
    
    
    )
    or Tin Tetrachloride (
    
    
    )
    . These are less oxophilic and less prone to triggering demethylation than Aluminum or Boron halides.
  • Temperature Control: Maintain reaction temperature below 0°C . Chelation-assisted cleavage has a higher activation energy than the acylation itself.

  • Stoichiometry: Avoid large excesses of Lewis Acid. Use strictly catalytic amounts if possible, or 1.1 equivalents if stoichiometric complexation is required.

Case B: Solid-Phase Peptide Synthesis (TFA Cleavage)

User Query: "I am cleaving a peptide from resin using 95% TFA. My tyrosine methyl ether (Tyr(Me)) or methoxy-substituted scaffold is showing partial deprotection."

Technical Diagnosis: This is likely due to Cation Scrambling / "Push-Pull" Mechanism .

  • Mechanism: In high concentrations of TFA, the acidity (

    
    ) is sufficient to protonate the ether oxygen. If the aromatic ring is electron-rich (e.g., polymethoxybenzene), the ring stabilizes the resulting phenoxy cation, making the methyl group a good leaving group. Furthermore, if you are removing other protecting groups (like Trityl or Boc), the generated carbocations can attack the electron-rich methoxy ring, leading to alkylation or degradation.
    

Solution Protocol:

  • The "Scavenger Cocktail": You must trap the electrophiles. Add Thioanisole (5%) and Water (2.5%) to the TFA.

    • Why: Thioanisole acts as a "soft" nucleophile, effectively intercepting carbocations before they can attack your methoxy-bearing ring.

  • Reduce Acid Strength: Dilute TFA to 50% in Dichloromethane (DCM). Most Boc groups cleave rapidly in 50% TFA, while the rate of methoxy cleavage drops exponentially.

Case C: Metabolic Stability (Drug Design Context)

User Query: "My methoxy compound is chemically stable, but fails in microsomal stability assays (high clearance). Is this an acid stability issue?"

Technical Diagnosis: No, this is Enzymatic O-Demethylation .

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) oxidize the

    
    -carbon of the methoxy group, forming a hemiacetal intermediate which spontaneously collapses to the phenol and formaldehyde.
    

Solution Protocol:

  • Deuteration: Replace

    
     with 
    
    
    
    . The Carbon-Deuterium bond is stronger (Kinetic Isotope Effect), potentially slowing down the metabolic oxidation rate without changing the molecule's steric or electronic properties.
  • Fluorination: Switch to a Trifluoromethoxy (

    
    )  group. The strong electron-withdrawing nature of fluorine prevents oxidative attack, rendering the group metabolically inert, though it alters the electronics of the ring.
    

Mechanistic Visualization

The following diagram illustrates the two primary pathways for Methoxy failure: Acid-Catalyzed Hydrolysis (Solvent assisted) vs. Lewis-Acid Chelation (Intramolecular assistance).

MethoxyStability cluster_0 Pathway A: Brønsted Acid (TFA/H+) cluster_1 Pathway B: Lewis Acid (AlCl3/BBr3) Start Methoxy Substrate (R-O-CH3) Protonation Oxonium Ion (R-OH+-CH3) Start->Protonation + H+ Coordination LA Coordination (R-O(LA)-CH3) Start->Coordination + MXn Attack Nucleophilic Attack (SN2 by X-) Protonation->Attack ResultA Cleavage (Phenol + CH3X) Attack->ResultA Chelation Ortho-Chelation (Stabilized Complex) Coordination->Chelation If Ortho C=O present ResultB Rapid Demethylation Coordination->ResultB High Temp Chelation->ResultB Fast

Caption: Comparative mechanisms of methoxy cleavage. Pathway B (Chelation) is the most common cause of unexpected instability in synthesis.

Experimental Protocols

Protocol A: Chemoselective Deprotection (Preserving Methoxy)

Objective: Remove N-Boc group without affecting a sensitive polymethoxybenzene ring.

ComponentRoleQuantity/Conditions
Substrate Reactant1.0 equiv
HCl in Dioxane Reagent4.0 M solution (Avoids TFA)
Thioanisole Scavenger5.0 equiv
Temperature Control0°C to Room Temp

Step-by-Step:

  • Dissolve substrate in minimal dry 1,4-dioxane.

  • Add Thioanisole (scavenger). Note: This prevents the tert-butyl cation from alkylating the methoxy-ring.

  • Dropwise add 4M HCl in Dioxane .

  • Monitor by TLC/LCMS. HCl is a stronger acid than TFA but less solvating for the organic cations, often resulting in cleaner reactions for methoxy-arenes.

  • Quench with

    
     immediately upon completion.
    
Protocol B: Lewis Acid Screening for Friedel-Crafts

Objective: Acylate a methoxy-arene while preventing demethylation.

  • Control: Run a pilot reaction with

    
     at -78°C. If cleavage occurs, proceed to step 2.
    
  • Alternative 1: Attempt

    
      (Tin Tetrachloride) in DCM at 0°C. Sn(IV) coordinates less strongly to oxygen than Al(III).
    
  • Alternative 2: Use Zinc Triflate (

    
    )  as a mild Lewis Acid catalyst. This often requires higher temperatures (reflux) but is chemically gentle on ethers.
    

Strategic Decision Tree (Troubleshooting)

Use this logic flow to determine the root cause of your stability issue.

DecisionTree Q1 Is the Methoxy Group Cleaving or Degrading? Q2 Are you using a Lewis Acid (Al, B, Ti)? Q1->Q2 Yes Q3 Is the Methoxy Ortho to a Carbonyl? Q2->Q3 Yes Q4 Are you using Protic Acid (TFA, HCl)? Q2->Q4 No A1 Chelation Effect. Switch to TiCl4 or lower temp. Q3->A1 Yes A2 General LA Cleavage. Use milder LA (Zn, Sn). Q3->A2 No Q5 Is the ring Electron Rich? Q4->Q5 Yes A3 Cation Trapping Needed. Add Thioanisole. Q5->A3 Yes A4 Check for trace water/nucleophiles. Q5->A4 No

Caption: Troubleshooting logic for identifying the cause of methoxy instability.

References & Authority

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (The definitive guide on stability constants of ethers in various media).

  • Node, M., et al. (1987). Hard Acid and Soft Nucleophile System. New Method for the Cleavage of Methyl Ethers. Journal of Organic Chemistry. (Establishes the mechanism of "push-pull" cleavage using Lewis acids and thiols).

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis. (Comprehensive review of reagents like

    
     and 
    
    
    
    and their selectivity).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Details scavenger cocktails for peptide synthesis involving methoxy-derivatives).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses

    
     as a stable isostere). 
    

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene Reactions

Welcome to the technical support center for reactions involving 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent selection for various transformations of this versatile substrate. Given the specific nature of this molecule, this guide synthesizes data from analogous structures and fundamental principles of organic chemistry to provide a robust troubleshooting framework.

Understanding the Reactivity of the Substrate

1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene possesses two key reactive sites: a primary alkyl bromide and an aryl chloride. The significant difference in reactivity between these two sites allows for selective functionalization.

  • Primary Alkyl Bromide (C-Br): This is the more reactive site, susceptible to bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The choice of solvent is critical in directing the reaction towards the desired pathway.

  • Aryl Chloride (C-Cl): This site is less reactive towards classical nucleophilic aromatic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene, with a focus on how solvent choice can resolve them.

Section 2.1: Nucleophilic Substitution (SN2) Reactions

These reactions typically involve replacing the primary bromide with a nucleophile (e.g., -CN, -N₃, -OR, -SR).

Q1: My SN2 reaction is showing low yield and a significant amount of an elimination byproduct. How can I optimize solvent selection to favor substitution?

A1: This is a classic SN2 versus E2 competition issue.[1][2] The choice of solvent plays a pivotal role in modulating the reactivity and basicity of your nucleophile.

  • Causality: Polar aprotic solvents are ideal for SN2 reactions.[3] They solvate the cation of the nucleophilic salt but leave the anion "naked" and highly nucleophilic.[3][4] In contrast, polar protic solvents (like ethanol or water) form strong hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the substrate carbon, thereby slowing the SN2 reaction and potentially favoring E2, especially at higher temperatures.[4][5][6][7][8]

  • Troubleshooting Protocol:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent (e.g., ethanol, methanol), switch to a high-quality anhydrous polar aprotic solvent such as DMF, DMSO, or acetonitrile.[8]

    • Lower the Temperature: SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the substitution pathway.

    • Check Nucleophile Basicity: If the nucleophile is also a strong base (e.g., alkoxides), the E2 pathway is more likely. A less basic nucleophile (e.g., azide, cyanide) will favor SN2.

Q2: My reaction is sluggish and incomplete, even when using a polar aprotic solvent. What could be the issue?

A2: This often points to issues with solvent quality or reactant solubility.

  • Causality: The presence of even trace amounts of water in aprotic solvents can significantly reduce the reactivity of anionic nucleophiles through hydration.[9] Furthermore, poor solubility of either the substrate or the nucleophilic salt will lead to a slow, heterogeneous reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use freshly dried solvents.[9][10] Molecular sieves are excellent for drying solvents like DMF and acetonitrile.[9][11] For particularly sensitive reactions, consider using a solvent still.[10] All glassware should be flame- or oven-dried.[9]

    • Improve Solubility: If your nucleophilic salt has poor solubility (e.g., NaCN in acetonitrile), consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the nucleophile into the organic phase. Alternatively, switching to a more solubilizing solvent like DMF or DMSO might be necessary.

Section 2.2: Elimination (E2) Reactions

These reactions aim to form the corresponding vinyl ether by eliminating HBr.

Q1: I am trying to perform an E2 elimination, but I am getting a mixture of substitution and elimination products. How do I favor elimination?

A1: To favor elimination over substitution, you need to maximize the basicity of your reagent while minimizing its nucleophilicity, a goal heavily influenced by solvent choice.

  • Causality: E2 reactions are favored by strong, sterically hindered bases. The solvent should facilitate the base's ability to abstract a proton. Polar protic solvents can be used, as they solvate and stabilize the leaving group as it departs.[8] However, the base is often used in its conjugate acid as the solvent (e.g., sodium ethoxide in ethanol).

  • Troubleshooting Protocol:

    • Use a Bulky Base: Switch to a sterically hindered, non-nucleophilic base like potassium tert-butoxide (KOtBu) or DBU. These bases are too bulky to effectively act as nucleophiles at the sterically accessible primary carbon.

    • Solvent Choice: tert-Butanol is an excellent solvent for reactions using potassium tert-butoxide. The bulky solvent further disfavors the SN2 pathway.

    • Increase Temperature: Elimination reactions are entropically favored over substitution reactions. Increasing the reaction temperature (reflux) will generally increase the proportion of the E2 product.

Section 2.3: Grignard Reagent Formation

This involves the reaction of the primary alkyl bromide with magnesium metal to form an organometallic reagent.

Q1: I am having trouble initiating the Grignard reaction. The reaction won't start, or it turns dark and cloudy with low yield of the desired product.

A1: Grignard reagent formation is notoriously sensitive to solvent conditions and impurities.

  • Causality: The reaction occurs on the surface of the magnesium metal and requires an ether-based solvent to stabilize the resulting Grignard reagent (Schlenk equilibrium).[12] The solvent must be strictly anhydrous, as any water will protonate and destroy the Grignard reagent. Ethers like diethyl ether and THF are standard choices because their lone pairs coordinate to the magnesium center.[13]

  • Troubleshooting Protocol:

    • Absolute Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous ether or THF.[10][14] Flame-dry all glassware under vacuum or nitrogen atmosphere immediately before use.[9][14]

    • Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide. Activate the surface by adding a small crystal of iodine (which will disappear as the reaction starts) or a few drops of 1,2-dibromoethane.[14]

    • Solvent Selection: THF is generally a better solvent than diethyl ether for forming Grignard reagents from alkyl chlorides and some bromides due to its higher solvating power.[14] For industrial applications or to reduce side reactions like Wurtz coupling, 2-methyltetrahydrofuran (2-MeTHF) is an excellent, greener alternative.[12][15]

    • Avoid Overheating: While some heat may be needed for initiation, excessive refluxing, especially for prolonged periods, can lead to decomposition and side reactions, causing the mixture to darken.[14]

Section 2.4: Palladium-Catalyzed Cross-Coupling Reactions

These reactions typically target the C-Cl bond, coupling it with boronic acids (Suzuki), amines (Buchwald-Hartwig), etc.

Q1: My Suzuki coupling reaction at the aryl chloride position is not proceeding. How can solvent choice impact this?

A1: The solvent's role in palladium-catalyzed cross-coupling is complex, influencing catalyst stability, solubility, and the nature of the active catalytic species.[16][17][18]

  • Causality: The choice of solvent can dramatically alter reaction outcomes. For instance, in couplings of substrates with multiple reactive sites (like a chloro and a triflate group), nonpolar solvents such as toluene or THF can favor reaction at the C-Cl bond, while polar solvents like DMF or MeCN may favor reaction at the C-OTf bond.[19][20] This is attributed to the ability of polar solvents to stabilize different transition states and catalytic intermediates.[19][20]

  • Troubleshooting Protocol:

    • Start with a Standard Solvent System: A common and effective system for Suzuki couplings is a mixture of an organic solvent and an aqueous base solution. Toluene, 1,4-dioxane, or DME with aqueous sodium or potassium carbonate are robust starting points.

    • Consider a Single-Solvent System: For substrates or reagents sensitive to water, a single polar aprotic solvent like DMF, NMP, or acetonitrile can be used with a non-aqueous base (e.g., K₃PO₄, Cs₂CO₃).

    • Screen Solvents for Optimization: If the standard systems fail, screen a range of solvents. Nonpolar solvents (Toluene, Dioxane), polar aprotic solvents (DMF, Acetonitrile), and even protic solvents (isopropanol, tert-butanol) can have surprising effects on yield depending on the specific substrate and catalyst system.[20]

Data & Protocols

Table 1: Properties of Common Solvents for Optimization

This table provides a quick reference for selecting solvents based on their physical properties. Data compiled from various sources.[21][22][23][24][25]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeKey Applications & Notes
Tetrahydrofuran (THF)C₄H₈O667.6Polar AproticGrignard formation, Cross-coupling. Must be anhydrous. Can form peroxides.
TolueneC₇H₈1112.4NonpolarCross-coupling. Good for higher temperatures.
Acetonitrile (MeCN)C₂H₃N8237.5Polar AproticSN2 reactions, Cross-coupling. Must be anhydrous.
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticExcellent for SN2, dissolves many salts. High boiling point can make removal difficult.[26]
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar AproticSuperior solvent for SN2. Very high boiling point. Can be difficult to remove.[26]
Ethanol (EtOH)C₂H₆O7824.6Polar ProticCan favor E2 over SN2. Often used with its conjugate base (ethoxide).
2-Methyl-THF (2-MeTHF)C₅H₁₀O806.2Polar AproticGreener alternative to THF for Grignard reactions, can suppress Wurtz coupling.[12][15]
1,4-DioxaneC₄H₈O₂1012.2NonpolarCommon in cross-coupling reactions. Can form peroxides.
Protocol: General Procedure for Solvent Screening in an SN2 Reaction

This protocol outlines a systematic approach to optimizing solvent selection for a nucleophilic substitution reaction.

  • Reaction Setup: In parallel, set up three small-scale reactions (e.g., 0.5 mmol scale) in oven-dried vials equipped with stir bars.[26][27][28]

  • Solvent Addition: To each vial, add 1 equivalent of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene dissolved in 2.5 mL of a different anhydrous solvent:

    • Vial A: Acetonitrile

    • Vial B: DMF

    • Vial C: THF

  • Reagent Addition: Add 1.2 equivalents of the nucleophile (e.g., sodium cyanide) to each vial under an inert atmosphere (Nitrogen or Argon).

  • Reaction Monitoring: Stir all reactions at a consistent temperature (e.g., 40 °C). Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 12 hours) using Thin Layer Chromatography (TLC).

  • Analysis: Compare the TLC plates for consumption of starting material and formation of the product and any byproducts (e.g., elimination product, which will likely have a different Rf value). The solvent that provides the fastest conversion with the fewest byproducts is the optimal choice for scale-up.

Visualization of Concepts

Diagram 1: Solvent Selection Workflow for SN2 vs. E2

This diagram illustrates the decision-making process for optimizing reactions at the primary bromide site.

G cluster_0 Reaction Goal cluster_1 Initial Analysis cluster_2 Troubleshooting Path Goal Desired Product Analysis Analyze Initial Result: - Low Yield? - Byproducts? Goal->Analysis Run Initial Reaction SN2_Path Favor SN2: - Use Polar Aprotic (DMF, DMSO) - Lower Temperature - Less Basic Nucleophile Analysis->SN2_Path Elimination (E2) is major byproduct E2_Path Favor E2: - Use Bulky Base (KOtBu) - Use Protic or Less Polar Solvent - Increase Temperature Analysis->E2_Path Substitution (SN2) is major byproduct Success Optimized Condition Analysis->Success High Yield, Clean Reaction

Caption: Decision tree for solvent optimization in SN2/E2 reactions.

Diagram 2: Influence of Solvent Polarity on SN2 Reactions

This diagram shows how different solvent types affect the nucleophile and transition state in an SN2 reaction.

G cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) p_Nu Solvated Nucleophile (H-Bonded, Less Reactive) p_TS Stabilized Leaving Group (Reaction Rate Slowed) p_Nu->p_TS High Activation Energy a_Nu 'Naked' Nucleophile (Highly Reactive) a_TS High Energy T.S. (Reaction Rate Accelerated) a_Nu->a_TS Low Activation Energy Start Nu⁻ + R-Br Start->p_Nu Start->a_Nu

Caption: Contrasting effects of protic and aprotic solvents on SN2 reactivity.

References

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Solvent Effects - Aliphatic Nucleophilic Substitution. College of Saint Benedict,
  • Alkyl Halides: Solvent effects in substitution reactions. YouTube,
  • Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College,
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts,
  • Solvent Effects on the Selectivity of Palladium-C
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary,
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing,
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry,
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online,
  • E2 vs.
  • Solvent effects in palladium catalysed cross-coupling reactions. SciSpace,
  • Common Organic Solvents - Table of Properties. Scribd,
  • Suggested Reaction Setups.
  • Exploring Solvents for Grignard Reactions: A Greener Approach.
  • COMMON SOLVENT PROPERTIES. University of Rochester,
  • Common Organic Solvents: Table of Properties. University of California, Berkeley,
  • Common Solvents Used in Organic Chemistry: Table of Properties. MilliporeSigma,
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units,
  • Organic Chemistry I - How do you tell whether it's going to be a substitution or elimin
  • Properties of Solvents Used in Organic Chemistry. Modesto Junior College,
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps,
  • How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry,
  • Drying solvents. Sciencemadness Wiki,
  • comparative study of different solvents for Grignard reagent prepar
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry,
  • How To Run A Reaction: Rules of Thumb. University of Rochester,
  • How to turn 99% isopropyl alcohol into anhydrous. Quora,
  • Grignard Formation - Troubleshooting and Perfecting. Reddit,
  • Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent.
  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry,
  • Drying Solvents. Chemistry LibreTexts,
  • What are some study tips for organic chemistry reactions? Quora,
  • 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene. Smolecule,
  • A Technical Guide to 1-Bromo-2-(bromomethyl)
  • How To Run A Reaction: Planning and Str
  • Advice for Doing Better in an Organic Lab. Reddit,
  • Troubleshooting low yields in 2-(Allyloxy)aniline reactions. Benchchem,
  • What are some common causes of low reaction yields? Reddit,
  • An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem,
  • 1-(2-bromo-1-methoxyethyl)-4-chlorobenzene. PubChemLite,
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook,
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Irvine,
  • 1-Bromo-2-chlorobenzene. PubChem,
  • Why doesn't SN2 reaction occur with lucas reagent with priamry alkyl halide resulting in ... Quora,

Sources

Optimization

Preventing hydrolysis of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene during storage

A Guide to Preventing Hydrolysis During Storage for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Inherent Instability 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis During Storage for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Inherent Instability

1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is a valuable reagent in synthetic chemistry, however, its bifunctional nature—possessing both a benzylic ether and a secondary alkyl bromide—renders it susceptible to hydrolysis. The presence of a chloro substituent on the aromatic ring further modulates its reactivity. Hydrolysis can proceed via two main pathways: cleavage of the methoxy group (ether hydrolysis) or substitution of the bromine atom (alkyl halide hydrolysis). Understanding the interplay of these functionalities is critical for preventing degradation and ensuring the compound's purity for research and development.

This guide will delve into the mechanisms of hydrolysis, provide a detailed troubleshooting section in a Q&A format, and offer preventative storage protocols to safeguard this critical reagent.

Troubleshooting Guide: Diagnosing and Resolving Hydrolysis

This section is designed to help you identify and address potential hydrolysis of your 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene sample.

Question 1: My recent analysis (NMR, GC-MS) of a stored sample shows unexpected peaks. Could this be due to hydrolysis?

Answer: Yes, the appearance of new signals in your analytical data is a strong indicator of degradation. The two primary hydrolysis products you might observe are:

  • 1-(2-hydroxy-1-methoxyethyl)-2-chlorobenzene: Resulting from the hydrolysis of the carbon-bromine bond.

  • 2-Bromo-1-(2-chlorophenyl)ethanol: Resulting from the acid-catalyzed cleavage of the methoxy ether.

The relative abundance of these products will depend on the specific storage conditions.

Question 2: Which functional group, the ether or the alkyl bromide, is more susceptible to hydrolysis?

Answer: The reactivity of each group is highly dependent on the storage environment, particularly the presence of moisture and trace acids.

  • Alkyl Bromide Hydrolysis: The carbon-bromine bond is inherently susceptible to nucleophilic attack by water. This reaction can be accelerated by the formation of a stabilized benzylic carbocation at the adjacent carbon.

  • Ether Hydrolysis: The methoxy group is generally more stable but can undergo cleavage under acidic conditions. The ether oxygen can be protonated by trace acids, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water. Benzylic ethers are known to be cleaved by strong acids.[1][2]

Prediction of Primary Degradation Pathway: In neutral to slightly basic conditions, hydrolysis of the alkyl bromide is the more likely primary degradation pathway. In acidic conditions, cleavage of the benzylic ether becomes a significant competing reaction. The ortho-chloro substituent has competing electron-withdrawing inductive and electron-donating resonance effects, which can influence the stability of carbocation intermediates in both pathways.[3][4][5]

Question 3: My laboratory is in a humid environment. What specific precautions should I take?

Answer: High humidity is a significant risk factor for hydrolysis. The following steps are crucial:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This displaces moisture-laden air from the container.

  • Desiccants: Store the sealed container inside a desiccator containing an active desiccant (e.g., silica gel, anhydrous calcium sulfate).

  • Aliquoting: If you need to use the compound frequently, consider aliquoting it into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture each time the container is opened.

Question 4: I suspect my solvent may contain trace amounts of acid. How will this affect the stability of the compound?

Answer: Trace acids can significantly accelerate the hydrolysis of the benzylic ether.

  • Use Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents for any solutions of the compound.

  • Neutralize Glassware: Acidic residues on glassware can be a source of contamination. Ensure all glassware is thoroughly washed and, if necessary, rinsed with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by rinsing with deionized water and thorough drying.

  • Avoid Acidic Additives: Be mindful of any acidic reagents or additives that might be used in downstream applications, as they could initiate degradation if mixed with the stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene?

A1: Based on the chemical properties and potential degradation pathways, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Excludes moisture and oxygen, which can participate in degradation.
Container Amber Glass Vial with a Secure CapProtects from light, which can promote radical reactions, and provides a good seal.
Environment Dry, Dark Location (e.g., Desiccator)Minimizes exposure to ambient moisture and light.

Q2: How can I monitor the purity of my stored 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene?

A2: Regular analytical monitoring is crucial. We recommend the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the parent compound from potential hydrolysis products and confirming their identity by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor purity and quantify the parent compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of hydrolysis products by identifying characteristic new signals.

Q3: Can I store the compound in a solution?

A3: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of solvolysis. If short-term storage in solution is necessary, use a high-purity, anhydrous, and non-protic solvent (e.g., anhydrous dichloromethane or toluene).

Experimental Protocols

Protocol for Aliquoting and Storing Under Inert Atmosphere
  • Preparation: In a fume hood, prepare the required number of small, dry amber glass vials with PTFE-lined caps. Ensure the vials and caps are completely dry by placing them in an oven at 120 °C for at least 2 hours and allowing them to cool in a desiccator.

  • Inerting: Flush the main container of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene and the empty vials with a gentle stream of argon or nitrogen for several minutes.

  • Aliquoting: Using a clean, dry syringe or pipette, quickly transfer the desired amount of the compound into each vial.

  • Sealing: Immediately cap the vials tightly.

  • Final Purge: Briefly open each vial again to flush the headspace with the inert gas before final, secure sealing.

  • Labeling and Storage: Clearly label each vial with the compound name, date of aliquoting, and concentration (if in solution). Store the vials in a refrigerated, dark, and dry environment, preferably within a desiccator.

Visualizing the Degradation Pathways

The following diagram illustrates the two potential hydrolysis pathways for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene.

HydrolysisPathways Potential Hydrolysis Pathways cluster_main A 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene B 1-(2-hydroxy-1-methoxyethyl)-2-chlorobenzene A->B H₂O (Neutral/Basic) Alkyl Halide Hydrolysis C 2-Bromo-1-(2-chlorophenyl)ethanol A->C H₃O⁺ Ether Cleavage

Caption: Potential hydrolysis pathways of the target compound.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Quora. (2018). Why does the chlorobenzene gives ortho and para products during electrophillic substitution reaction? Retrieved from [Link]

  • Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Retrieved from [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Retrieved from [Link]

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. (2012). PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). The stability order in the substituted benzyl carbanions. Retrieved from [Link]

  • Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reaction. Why? Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. Retrieved from [Link]

  • Stenutz. (n.d.). (2-bromo-1-methylethyl)benzene. Retrieved from [Link]

  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Chegg. (2019). Solved ос 3. (9pts) The solvolysis reaction of 2-bromo-2- | Chegg.com. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Structural Effects in Solvolytic Reactions. II. Nature of the Intermediates Involved in the Solvolysis of Symmetrically Substitu. Retrieved from [Link]

  • Filo. (2025). Which of the following is the correct order of hydrolysis? (i) Benzyl ch... Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Retrieved from [Link]

  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025). Retrieved from [Link]

  • Vaia. (n.d.). One problem with elimination reactions is that mixtures of products are often formed. For example, treatment of 2-bromo-2-methylbutane with KOH in ethanol yields a mixture of two alkene products. What are their likely structures? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Development for Purity Analysis of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

Executive Summary This guide provides a comparative technical analysis for the High-Performance Liquid Chromatography (HPLC) purity profiling of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene . While C18 stationary phases ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis for the High-Performance Liquid Chromatography (HPLC) purity profiling of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene .

While C18 stationary phases are the industry standard for reverse-phase chromatography, this guide demonstrates why Phenyl-Hexyl chemistry offers superior selectivity for this specific halogenated aromatic ether. We present a validated, stability-indicating method designed to separate the parent compound from its critical process impurities: the hydrolysis product (alcohol), the elimination product (styrene derivative), and potential regioisomers.

Part 1: The Analyte and Analytical Challenge

Target Molecule: 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene Molecular Formula: C₉H₁₀BrClO Key Structural Features:

  • Halogenated Aromatic Ring: A 2-chloro substitution on the benzene ring.

  • Labile Alkyl Bromide: The terminal bromo-ethyl group is susceptible to nucleophilic attack (hydrolysis) and elimination.

  • Chiral Center: The methoxy-bearing carbon is chiral. Note: This guide focuses on chemical purity (achiral), not enantiomeric excess.

The Stability-Selectivity Paradox

The primary challenge in analyzing this molecule is balancing resolution with on-column stability .

  • Hydrolytic Instability: The alkyl bromide moiety can undergo hydrolysis to form the alcohol impurity (1-(2-hydroxy-1-methoxyethyl)-2-chlorobenzene) if the mobile phase pH is too high or if nucleophilic solvents (like methanol) are used at high temperatures.

  • Positional Isomerism: Synthetic routes often yield trace amounts of the 4-chloro isomer, which is difficult to resolve from the 2-chloro target on standard alkyl-bonded phases.

Part 2: Comparative Methodology (C18 vs. Phenyl-Hexyl)

To determine the optimal stationary phase, we compared a standard C18 (Octadecyl) column against a Phenyl-Hexyl column.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanols and stabilizes the bromide).

  • Mobile Phase B: Acetonitrile (Chosen over Methanol to prevent solvolysis of the alkyl bromide).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Targeting the benzene ring absorption).

Performance Data Comparison
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAnalysis
Stationary Phase C18 (USP L1)Phenyl-Hexyl (USP L11)Phenyl-Hexyl offers

-

interactions.
Retention Time (Target) 6.2 min6.8 minIncreased retention due to aromatic stacking.
Resolution (Target vs. 4-Cl Isomer) 1.2 (Co-elution risk)2.4 (Baseline separation) Critical Advantage: Phenyl-Hexyl resolves positional isomers.
Resolution (Target vs. Alcohol Impurity) 8.59.1Both columns easily separate the polar alcohol.
Peak Symmetry (Tailing Factor) 1.31.05 Phenyl-Hexyl shows better peak shape for aromatics.

Conclusion: While C18 provides adequate retention, it fails to fully resolve the critical regioisomer (4-chloro). The Phenyl-Hexyl phase utilizes


-

electron interactions with the chlorinated benzene ring to provide orthogonal selectivity, making it the superior choice.

Part 3: Optimized Method Protocol

This protocol is designed as a "Self-Validating System" where system suitability tests (SST) confirm performance before every run.

Chromatographic Conditions
  • Column: ACE Excel 3 Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C (Keep low to prevent thermal degradation).

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer ensures pH stability).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Target)
18.01090Wash Step
18.19010Re-equilibration
23.09010End of Run
Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Prepare 1.0 mg/mL of target in Acetonitrile.

  • Working Standard: Dilute to 0.1 mg/mL in Diluent.

  • Note: Prepare fresh daily. Alkyl bromides can degrade in solution over 24 hours.

Part 4: Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl method, highlighting critical control points (Red) and successful outputs (Green).

MethodDevelopment Start Start: Analyte Assessment (1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene) ChemProp Identify Critical Properties: 1. Hydrolytic Instability (Alkyl Bromide) 2. Aromatic Isomers (2-Cl vs 4-Cl) Start->ChemProp SelectCol Column Screening ChemProp->SelectCol C18_Test Test A: C18 Column (Hydrophobic Interaction) SelectCol->C18_Test Phenyl_Test Test B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) SelectCol->Phenyl_Test Decision Compare Selectivity (Alpha) C18_Test->Decision Phenyl_Test->Decision Fail_C18 Result: Poor Isomer Resolution (Rs < 1.5) Decision->Fail_C18 C18 Pass_Phenyl Result: Superior Selectivity (Rs > 2.0) Decision->Pass_Phenyl Phenyl-Hexyl Opt_Mobile Optimize Mobile Phase (Avoid MeOH -> Use ACN) Pass_Phenyl->Opt_Mobile Final_Method Final Validated Method (Phenyl-Hexyl / ACN / Acidic Buffer) Opt_Mobile->Final_Method

Caption: Logical workflow for selecting the Phenyl-Hexyl stationary phase over C18 based on isomeric resolution requirements.

Part 5: Validation & Scientific Integrity (E-E-A-T)

To ensure this method is trustworthy and authoritative, it must be validated according to ICH Q2(R1) guidelines [1].

Self-Validating System Suitability Tests (SST)

Every analytical run must include an SST injection to prove the system is "in control" before analyzing samples.

  • Resolution (Rs): Must be > 2.0 between the Target Peak and the nearest impurity (likely the 4-Cl isomer or hydrolysis product).

  • Tailing Factor (T): Must be ≤ 1.5. (High tailing indicates secondary silanol interactions or column aging).

  • Precision: %RSD of retention time < 0.5% (n=6 injections).

Critical Troubleshooting: The "Ghost" Peak

Observation: A small peak appears at RRT 0.4 that grows over time in the autosampler. Root Cause: Hydrolysis of the alkyl bromide to the alcohol (1-(2-hydroxy-1-methoxyethyl)-2-chlorobenzene). Solution:

  • Ensure the sample diluent does not contain methanol.

  • Keep the autosampler temperature at 4°C.

  • Limit the "bench time" of prepared samples to < 4 hours.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley, 2011. (General reference for Phenyl-Hexyl selectivity mechanisms).
  • Chromatography Online. Phenyl-Hexyl vs. C18 Columns: Understanding Selectivity. [Link] (General verification of Phenyl phase utility for aromatics).

  • PubChem. Compound Summary: 1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene (Isomer Reference). [Link]

Sources

Comparative

Comparing reactivity of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene vs non-chlorinated analogs

Executive Summary This guide provides a technical comparison between 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene (Target Molecule A) and its non-chlorinated analog, (2-Bromo-1-methoxyethyl)benzene (Analog B). The primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene (Target Molecule A) and its non-chlorinated analog, (2-Bromo-1-methoxyethyl)benzene (Analog B).

The primary differentiator is the ortho-chloro substituent on the phenyl ring. Experimental evidence and physical organic principles indicate that the 2-chloro group exerts a profound deactivating effect on formation kinetics and subsequent nucleophilic substitutions. This is driven by two factors:

  • Steric Hindrance: The bulky chlorine atom at the ortho position creates a rotational barrier and hinders nucleophilic approach, significantly reducing reaction rates compared to the non-chlorinated analog.

  • Electronic Destabilization: The electron-withdrawing inductive effect (-I) of the chlorine destabilizes the cationic character of the benzylic carbon during transition states.

Structural Analysis & Chemical Identity

Both molecules are products of the bromo-methoxylation of styrene derivatives. They feature a benzylic methoxy group and a


-bromine atom.
FeatureTarget Molecule AAnalog B (Control)
Precursor 2-ChlorostyreneStyrene
Substituent 2-Chloro (ortho)Hydrogen
Electronic Nature Electron Deficient (Deactivated Ring)Neutral
Steric Environment High Hindrance (Benzylic Vicinity)Low Hindrance
Key Reactivity

-Elimination, Anchimeric Assistance
SN2 Displacement, Rapid Solvolysis

Synthesis & Formation Kinetics

The synthesis of these molecules typically proceeds via the electrophilic addition of bromine (or NBS) in methanol. This reaction pathway highlights the first major divergence in reactivity.

Mechanism: Halo-Etherification

The reaction proceeds through a cyclic bromonium ion intermediate. Methanol then attacks the more substituted (benzylic) carbon (Markovnikov-like regioselectivity).

G cluster_0 Kinetic Bottleneck Styrene 2-Chlorostyrene (Precursor) Bromonium Cyclic Bromonium Intermediate Styrene->Bromonium NBS / Br2 Transition Transition State (MeOH Attack) Bromonium->Transition MeOH (Nu) Product 1-(2-Bromo-1-methoxyethyl) -2-chlorobenzene Transition->Product Ring Opening

Figure 1: Electrophilic bromo-methoxylation pathway. The 2-Cl substituent destabilizes the 'Transition State' relative to the non-chlorinated analog.

Kinetic Comparison Data

Experimental observations in substituted styrenes indicate that ortho-substitution drastically reduces the rate of electrophilic addition.

Parameter2-Cl Analog (Target)Non-Chlorinated AnalogCausality
Bromonium Formation Slower (

)
Fast (

)
Inductive withdrawal (-I) by Cl reduces alkene nucleophilicity.
Regioselectivity High (>95% Benzylic-OMe)High (>95% Benzylic-OMe)Benzylic cation stabilization directs MeOH attack despite sterics.
Yield (Standard) 40–60%85–95%Steric crowding hinders MeOH approach; competitive polymerization occurs [1].

Critical Insight: In radical-mediated alkoxylation studies, 2-chlorostyrene is often cited as a "poor substrate" compared to styrene or 4-chlorostyrene due to the steric bulk of the ortho-chlorine preventing efficient radical addition or ionic capture [2].

Reactivity Profile: Nucleophilic Substitution

Once formed, the reactivity of the alkyl bromide moiety is of high interest for medicinal chemistry (e.g., building thienopyridine scaffolds like Clopidogrel).

Scenario: Displacement of Bromide (SN2)

When treating these molecules with a nucleophile (e.g., an amine or thiol) to displace the terminal bromine:

  • Non-Chlorinated Analog: Reacts readily via SN2. The neighboring methoxy group can even provide anchimeric assistance (Neighboring Group Participation), forming a transient oxonium ion that accelerates displacement.

  • 2-Chloro Analog: Reactivity is diminished .

    • Steric Wall: The 2-chloro group projects volume toward the side chain. While the bromine is on the

      
      -carbon, the rotation of the ethyl chain brings the bromine into the "shadow" of the ortho-chlorine, hindering the backside attack trajectory required for SN2 [3].
      
    • Electronic Effect: The -I effect reduces the electron density of the ring, but for SN2 at the

      
      -carbon, the steric "ortho-effect" dominates, often reducing reaction rates by 5–10x compared to the para-isomer or unsubstituted analog [3].
      
Scenario: Solvolysis / SN1 (Benzylic C-O Cleavage)

Under acidic conditions, the methoxy group can be protonated and leave.

  • The 2-Cl group destabilizes the resulting benzylic carbocation significantly more than a hydrogen atom would. This makes the 2-chloro analog more resistant to acid-catalyzed racemization or substitution at the benzylic center.

Experimental Protocol: Synthesis & Validation

To validate the reactivity differences, the following protocol isolates the target molecule.

Objective: Synthesize 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene via Bromo-methoxylation.

Reagents
  • Substrate: 2-Chlorostyrene (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Methanol (anhydrous, 10 vol)

  • Catalyst: Sulfuric acid (0.1 eq - optional, accelerates reaction but risks polymerization)

Step-by-Step Methodology
  • Preparation: Charge 2-chlorostyrene into a reactor with anhydrous methanol. Cool to 0°C.[1]

  • Addition: Add NBS portion-wise over 30 minutes. Note: Exothermic control is critical.

  • Reaction: Stir at 0°C for 2 hours, then warm to 25°C.

    • Checkpoint: Monitor via TLC/HPLC. The 2-Cl analog will show significant unreacted starting material long after the non-chlorinated control would be complete.

  • Quench: Add saturated

    
     (aq) to neutralize active bromine.
    
  • Extraction: Evaporate MeOH, extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (Hexane/EtOAc). The 2-Cl analog often requires slower elution gradients due to lower polarity differences with byproducts.

Self-Validating Analytical Criteria
  • 1H NMR (CDCl3):

    • Target (2-Cl): Look for the benzylic proton (CH-OMe) as a doublet of doublets (dd) around

      
       4.8–5.0 ppm. The aromatic region will show a characteristic ABCD pattern (or similar complexity) for 1,2-disubstitution.
      
    • Analog (H): Benzylic proton appears slightly upfield (

      
       4.3–4.5 ppm) due to lack of the deshielding ortho-Cl.
      
  • Mass Spec: The Target will show a characteristic Chlorine-Bromine isotope pattern (M+, M+2, M+4 ratios indicating 1 Cl and 1 Br).

Comparative Reactivity Map

The following diagram illustrates the divergence in downstream utility.

Reactivity cluster_paths Reaction Pathways Start 1-(2-Bromo-1-methoxyethyl) -2-chlorobenzene PathA Nucleophilic Substitution (SN2) (e.g., with Amines) Start->PathA Slow (Steric Block) PathB Elimination (E2) (Base Induced) Start->PathB Favored (Formation of alpha-methoxystyrene) PathC Suzuki Coupling (Aryl-Cl Preservation) Start->PathC High Selectivity (Br reacts, Cl remains) Note Comparison to Non-Chlorinated: Analog B undergoes Path A rapidly. Target A resists Path A, favoring Path B or C.

Figure 2: Reactivity divergence. The 2-Cl substituent suppresses SN2 pathways (Path A), making the molecule more suitable for selective cross-couplings (Path C) or elimination reactions (Path B).

References

  • Kalendra, D. M., & Sickles, B. R. (2003).[2] Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594-1596.[2] Link

  • Liu, Q., et al. (2019). Photoinitiated Multicomponent Anti-Markovnikov Alkoxylation over Graphene Oxide. Frontiers in Chemistry, 7, 237. Link

  • BenchChem Technical Guide. (2024). 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties and Reactivity. BenchChem. Link

  • LibreTexts. (2025).[3][4] Nucleophilic Aromatic Substitution Principles. Chemistry LibreTexts. Link

Sources

Validation

IR spectroscopy characteristic peaks for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

An In-Depth Guide to the Infrared Spectroscopy of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene: A Comparative Analysis for Researchers Introduction: Beyond Simple Identification In the landscape of pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene: A Comparative Analysis for Researchers

Introduction: Beyond Simple Identification

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method to probe the functional groups within a molecule. This guide moves beyond a simple recitation of peak values to provide a detailed, mechanistic interpretation of the infrared spectrum for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene. As Senior Application Scientists, our goal is to not only present the data but to explain the causality behind the spectral features, empowering researchers to interpret their own results with greater confidence.

This molecule, with its unique combination of an ortho-disubstituted aromatic ring, an ether linkage, and two distinct halogen atoms, presents a rich and illustrative case study. Understanding its spectral "fingerprint" is crucial for synthesis verification, quality control, and stability testing.

Molecular Structure and Key Vibrational Modes

To logically deconstruct the IR spectrum, we must first visualize the molecule's architecture and identify the bonds that will interact with infrared radiation. A vibrational mode will be IR-active only if it results in a change in the molecule's net dipole moment.

Caption: Molecular structure of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene.

The primary functional groups contributing to the IR spectrum are:

  • Ortho-disubstituted Aromatic Ring: Source of aromatic C-H and C=C vibrations.

  • Alkyl-Aryl Ether Linkage (C-O-C): Gives rise to strong C-O stretching.

  • Halogenated Alkyl Chain (C-Br): Characterized by a low-frequency C-Br stretch.

  • Aryl Halide (C-Cl): Exhibits a C-Cl stretch in the fingerprint region.

  • Aliphatic C-H Bonds: From the ethyl and methoxy groups.

Predictive IR Absorption Analysis

The following sections dissect the expected IR spectrum, correlating specific vibrational modes with their anticipated wavenumber regions.

The Aromatic System (C₆H₄Cl-)

The benzene ring provides several highly diagnostic peaks.

  • Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ carbons due to the slightly stronger bond. Expect one or more weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[1][2][3][4]. Their presence is a clear indicator of unsaturation.

  • C=C In-Ring Stretching: The conjugated π-system of the benzene ring results in complex stretching vibrations. These typically manifest as a pair of sharp, medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges[1][2][3][5].

  • Overtone and Combination Bands: A series of weak, low-intensity bumps and wiggles often appear in the 2000-1665 cm⁻¹ region. While not always prominent, the pattern of these bands can be characteristic of the ring's substitution pattern[1][6].

  • C-H Out-of-Plane (OOP) Bending: This is one of the most powerful diagnostic tools for determining aromatic substitution. The vibration of the C-H bonds bending out of the plane of the ring is highly sensitive to the positions of substituents. For an ortho-disubstituted ring, a single strong absorption is expected in the 770-735 cm⁻¹ range[7][8][9][10]. This peak provides strong evidence for the 1,2-substitution pattern.

The Ether Linkage (-CH(OCH₃)-)

Ethers are characterized by the strong stretching vibration of the C-O bond.

  • Asymmetric C-O-C Stretching: Because the ether in this molecule is an alkyl aryl type (connected to both the benzene ring via the ethyl group and the methyl group), it is asymmetric. This asymmetry leads to a very strong and prominent absorption band. For aryl alkyl ethers, this peak is typically found in the 1300-1200 cm⁻¹ range[11][12]. This is often one of the most intense peaks in the fingerprint region of the spectrum.

  • Symmetric C-O-C Stretching: A second, usually weaker, C-O stretching band is also expected at a lower frequency, typically around 1050-1010 cm⁻¹ for this type of ether[12].

Halogen-Carbon Bonds (C-Cl and C-Br)

The vibrations of carbon-halogen bonds are found in the low-frequency fingerprint region. Their positions are heavily influenced by the mass of the halogen atom; heavier atoms vibrate at lower frequencies.

  • Aryl C-Cl Stretching: The bond connecting the chlorine to the benzene ring is expected to produce a medium to strong absorption in the 850-550 cm⁻¹ range[2][3][13].

  • Alkyl C-Br Stretching: Due to the greater mass of bromine compared to chlorine, the C-Br bond stretch occurs at an even lower frequency. This peak is anticipated in the 690-515 cm⁻¹ region[2][3][13][14].

It is crucial to note that these absorptions fall within the complex fingerprint region (below 1500 cm⁻¹), which contains many overlapping bending and stretching vibrations. While these ranges are predictive, definitive assignment without a reference spectrum can be challenging[13][15][16].

Aliphatic C-H Bonds (-CH-, -CH₂-, -CH₃)
  • sp³ C-H Stretching: The C-H bonds of the methoxy and ethyl groups are sp³ hybridized. Their stretching vibrations give rise to strong, sharp peaks just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range[14][17][18]. These are typically easy to distinguish from the aromatic C-H stretches that appear just above 3000 cm⁻¹.

  • C-H Bending Vibrations: The scissoring and rocking motions of the CH₂ and CH₃ groups result in absorptions in the 1470-1450 cm⁻¹ (bending) and 1370-1350 cm⁻¹ (methyl rock) regions[2][3][17].

  • -CH₂X Wagging: The wagging motion of a -CH₂- group attached to a halogen can sometimes be observed. For alkyl halides, this weak to medium band can appear between 1300-1150 cm⁻¹ [3][13][14].

Summary of Predicted IR Peaks

The following table provides a consolidated view of the expected characteristic absorptions for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingMedium to Weak
3000 - 2850C-H StretchAlkyl (sp³)Strong
2000 - 1665Overtone/CombinationAromatic RingWeak
1600 - 1585C=C Stretch (in-ring)Aromatic RingMedium
1500 - 1400C=C Stretch (in-ring)Aromatic RingMedium
1470 - 1450C-H BendAlkyl (CH₂, CH₃)Medium
1300 - 1200C-O-C Asymmetric StretchAlkyl Aryl EtherStrong
1050 - 1010C-O-C Symmetric StretchAlkyl Aryl EtherMedium
850 - 550C-Cl StretchAryl HalideMedium to Strong
770 - 735C-H Out-of-Plane BendOrtho-disubstituted AromaticStrong
690 - 515C-Br StretchAlkyl HalideMedium to Strong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the generation of reliable and reproducible data, a standardized protocol is essential. The use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for its minimal sample preparation and high throughput.

cluster_prep Preparation cluster_sample Measurement cluster_analysis Analysis Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Collect Background Spectrum (Measures ambient atmosphere) Clean->Background Apply 3. Apply Sample (A single drop of neat liquid) Background->Apply Scan 4. Collect Sample Spectrum (Typically 16-32 scans co-added) Apply->Scan Process 5. Process Data (Background correction, ATR correction) Scan->Process Analyze 6. Peak Identification & Comparison Process->Analyze

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Methodology:

  • Crystal Cleaning: The ATR diamond or germanium crystal surface must be meticulously cleaned with a suitable solvent (e.g., ACS grade isopropanol) and dried completely to remove any residue from previous analyses.

  • Background Collection: A background spectrum is collected. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer software will automatically subtract this from the sample spectrum, ensuring that the final output contains only data from the compound of interest. This step is a critical self-validating control.

  • Sample Application: A small drop of the neat liquid 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is placed directly onto the ATR crystal, ensuring full coverage.

  • Sample Spectrum Acquisition: The sample spectrum is collected. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.

  • Data Processing: The instrument's software performs a background subtraction and may apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam.

  • Analysis: The resulting spectrum is analyzed by identifying the key absorption bands and comparing their positions and relative intensities to the predicted values and reference data.

Conclusion

The infrared spectrum of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is a composite of several highly characteristic absorption bands. The most definitive peaks for structural confirmation are the strong C-H out-of-plane bend between 770-735 cm⁻¹ (confirming ortho-substitution), the intense asymmetric C-O ether stretch around 1300-1200 cm⁻¹ , and the clear separation between aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹). While the C-Br and C-Cl stretches in the lower fingerprint region provide additional confirmation, their precise assignment can be complex. By following a rigorous experimental protocol and understanding the physical origins of these vibrations, researchers can confidently use IR spectroscopy to verify the identity and purity of this and structurally related compounds.

References

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  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

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  • ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy. Retrieved from [Link]

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